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molecular formula C8H6Cl2FNO B8622240 1-(2-Amino-4-chloro-3-fluorophenyl)-2-chloroethan-1-one

1-(2-Amino-4-chloro-3-fluorophenyl)-2-chloroethan-1-one

Cat. No. B8622240
M. Wt: 222.04 g/mol
InChI Key: JMTRCMUHKAGCTI-UHFFFAOYSA-N
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Patent
US09334261B2

Procedure details

To a stirred solution of AlCl3 (10.0 g, 75.01 mmol) and BCl3 (1M in n-hexane) (74 mL, 75.01 mmol) in CH2Cl2 (80 mL) was added 3-chloro-2-fluoroaniline 1 (9.0 g, 6.18 mmol) followed by a solution of chloroacetonitrile (11.6 g, 153.64 mmol) in CH2Cl2 (20 mL) at 0° C. under inert atmosphere. The reaction mixture was allowed to stir at RT for 30 minutes; heated to reflux temperature and maintained for additional 14 h. The reaction mixture was then cooled to 0° C., added aqueous 3N HCl solution (100 mL) and raised the temperature to reflux and stirred for 3 h. After completion of the reaction (TLC), the reaction mixture was cooled RT, diluted with water (50 mL) and extracted with CH2Cl2 (2×150 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure to obtain the crude. The crude was purified by triturating with n-pentane to afford compound 2 (4.5 g, 33%) as an off-white solid. 1H NMR (500 MHz, DMSO-d6): δ 7.61 (d, J=9.0 Hz, 1H), 7.35 (br s, 2H), 6.72 (d, J=9.0 Hz, 1H), 5.06 (s, 2H).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
reactant
Reaction Step One
Name
3-chloro-2-fluoroaniline
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
33%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-:2].[Cl-].[Cl-].B(Cl)(Cl)Cl.[Cl:9][C:10]1[C:18]([F:19])=[C:17]2[C:13]([C:14](SC3C(F)=C(C=CC=3)C(OCC)=O)=[CH:15][N:16]2C2C=NN(CCC)C=2)=[CH:12][CH:11]=1.ClCC#N.Cl.[OH2:46]>C(Cl)Cl>[NH2:16][C:17]1[C:18]([F:19])=[C:10]([Cl:9])[CH:11]=[CH:12][C:13]=1[C:14](=[O:46])[CH2:15][Cl:2] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
74 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
3-chloro-2-fluoroaniline
Quantity
9 g
Type
reactant
Smiles
ClC1=CC=C2C(=CN(C2=C1F)C=1C=NN(C1)CCC)SC=1C(=C(C(=O)OCC)C=CC1)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained for additional 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
raised the temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (TLC)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled RT
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude
CUSTOM
Type
CUSTOM
Details
The crude was purified
CUSTOM
Type
CUSTOM
Details
by triturating with n-pentane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=CC(=C1F)Cl)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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